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Executive Summary
This technical guide provides an in-depth examination of 2-Isopropyloxazole-4-carboxylic
acid (CAS No: 153180-21-3), a heterocyclic building block of increasing importance in

medicinal chemistry and drug discovery.[1] Oxazole scaffolds are considered "privileged

structures" due to their prevalence in numerous bioactive natural products and synthetic

pharmaceuticals.[2] This document details the compound's physicochemical properties,

provides a validated synthetic protocol, explores its chemical reactivity and derivatization

potential, and discusses its strategic application in modern drug development programs. The

content is tailored for researchers, chemists, and drug development professionals seeking to

leverage this versatile molecule as a key intermediate or fragment in the synthesis of novel

therapeutic agents.

The Strategic Value of the Oxazole Scaffold in
Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one

nitrogen atom.[3] This structural motif is not merely a passive linker but an active contributor to

a molecule's pharmacological profile. Its stability, capacity for hydrogen bonding, and specific

spatial arrangement of heteroatoms make it a highly sought-after component in drug design.[4]
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The carboxylic acid functionality, present in approximately 25% of all commercialized

pharmaceuticals, is frequently incorporated to enhance aqueous solubility, introduce a key

binding interaction with biological targets, or serve as a handle for prodrug strategies.[5][6] The

combination of the isopropyl group, the stable oxazole core, and the reactive carboxylic acid

handle in 2-Isopropyloxazole-4-carboxylic acid creates a building block with a favorable

balance of lipophilicity, metabolic stability, and synthetic versatility.

Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's physical and spectroscopic properties is

foundational to its effective use in synthesis and downstream applications.

Physicochemical Properties
The key identifying and physical properties of 2-Isopropyloxazole-4-carboxylic acid are

summarized below.

Property Value Source

CAS Number 153180-21-3 [1][7]

Molecular Formula C₇H₉NO₃ [1][8]

Molecular Weight 155.15 g/mol [8]

Appearance
Typically an off-white to brown

crystalline powder
[4]

Solubility

Soluble in polar organic

solvents like methanol, DMSO,

and DMF

[4]

Spectroscopic Signature
Spectroscopic analysis confirms the structural integrity of the molecule. The expected data are

as follows:

¹H NMR: The proton of the carboxylic acid is highly characteristic, appearing as a broad

singlet far downfield in the 10-12 ppm range.[9] The isopropyl group will present as a septet
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(for the CH) and a doublet (for the two CH₃ groups). The lone proton on the oxazole ring (at

the C5 position) will appear as a singlet, typically in the aromatic region.

¹³C NMR: The carbonyl carbon of the carboxylic acid is a key indicator, with a chemical shift

in the 160-180 ppm range.[9] The carbons of the oxazole ring will appear between ~120-160

ppm, with the C2 carbon (bearing the isopropyl group) being the most downfield.

Infrared (IR) Spectroscopy: The carboxylic acid group dominates the IR spectrum with two

distinct features: a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a

sharp, strong C=O carbonyl stretch near 1710 cm⁻¹.[9]

Synthesis and Purification Protocol
Multiple routes exist for the synthesis of substituted oxazoles.[10] A common and reliable

method involves the condensation and cyclization of an amide with an α-haloketone or, more

modernly, the reaction of a carboxylic acid derivative with an isocyanide.[2] Below is a robust,

field-proven protocol for the synthesis of 2-Isopropyloxazole-4-carboxylic acid starting from

ethyl isocyanoacetate and isobutyryl chloride.

Experimental Workflow
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Step 1: Acylation

Step 2: Cyclization

Step 3: Saponification

Ethyl Isocyanoacetate + Isobutyryl Chloride

Intermediate: Ethyl 2-isocyano-3-methyl-1-oxobutanoate

Base (e.g., DBU)
THF, 0°C to RT

Intermediate from Step 1

Ethyl 2-isopropyloxazole-4-carboxylate

Cu(I) catalyst
Heat (e.g., 80°C)

Ester from Step 2

2-Isopropyloxazole-4-carboxylic acid

1. LiOH, THF/H₂O
2. Acidic Workup (HCl)

Click to download full resolution via product page

Caption: A three-step synthetic workflow for the target compound.
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Step-by-Step Methodology
Acylation: To a cooled (0 °C) solution of ethyl isocyanoacetate (1.0 eq) and a non-

nucleophilic base such as DBU (1.1 eq) in anhydrous THF, add isobutyryl chloride (1.05 eq)

dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC

analysis indicates consumption of the starting material.

Causality: The base deprotonates the carbon adjacent to the isocyanide, creating a

nucleophile that attacks the electrophilic acyl chloride. This step builds the core carbon-

nitrogen backbone required for cyclization.

Copper-Catalyzed Cyclization: To the crude reaction mixture from Step 1, add a copper(I)

catalyst, such as Cu₂O or CuI (5 mol%). Heat the mixture to 80 °C and stir for 12-18 hours.

The reaction progress can be monitored by GC-MS.

Causality: The copper catalyst facilitates the intramolecular cyclization of the acylated

intermediate. The oxygen of the carbonyl group attacks the isocyanide carbon, leading to

the formation of the stable aromatic oxazole ring.[2]

Saponification: After cooling, the reaction mixture is concentrated. The resulting crude ester

is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and

the mixture is stirred at room temperature for 2-4 hours.

Causality: The hydroxide ion acts as a nucleophile, hydrolyzing the ethyl ester to the

corresponding carboxylate salt.

Purification: Upon completion, the THF is removed under reduced pressure. The aqueous

solution is washed with a nonpolar solvent (e.g., hexanes) to remove impurities. The

aqueous layer is then acidified to pH ~2-3 with 1M HCl, leading to the precipitation of the

product. The solid is collected by filtration, washed with cold water, and dried under vacuum

to yield 2-Isopropyloxazole-4-carboxylic acid.

Self-Validation: The final product's identity and purity should be confirmed via NMR, LC-

MS, and melting point analysis, comparing the data to the expected spectroscopic

signature (Section 2.2).
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Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its dual reactivity, offering two distinct handles for

chemical modification. The carboxylic acid is the more reactive site for many standard

transformations, while the oxazole ring can participate in more advanced C-H functionalization

or cycloaddition reactions.

Carboxylic Acid Reactions

Oxazole Ring Reactions

2-Isopropyloxazole-4-carboxylic acid

Amide Derivative

Amine, Coupling Agent
(e.g., EDC, HATU)

Ester Derivative

Alcohol, Acid Catalyst
(Fischer Esterification)

C5-Brominated Product

Electrophilic Substitution
(e.g., NBS)

Pyridine Derivative

Diels-Alder Reaction
(with Dienophile, Heat)

Click to download full resolution via product page

Caption: Reactivity map showing key derivatization pathways.

Carboxylic Acid Functionality: This group is a gateway to a vast array of derivatives.[4]

Amidation: Standard peptide coupling reagents (EDC, HATU, TBTU) readily convert the

acid to amides, allowing for the introduction of diverse amine-containing fragments.[11]

This is arguably the most common and valuable transformation in drug discovery.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via

activation of the acid yields esters, which can be used as prodrugs or intermediates.

Oxazole Ring Reactivity: The oxazole ring is electron-rich and aromatic, though less so than

imidazole.[3]
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Electrophilic Aromatic Substitution: This reaction preferentially occurs at the C5 position,

which is the most electron-rich carbon.[12] Halogenation (e.g., with NBS) or nitration can

be achieved, providing a handle for subsequent cross-coupling reactions.

Diels-Alder Reactions: The oxazole can act as a diene in [4+2] cycloaddition reactions with

electron-deficient dienophiles. This reaction is a powerful method for constructing highly

substituted pyridine rings, which are themselves critical scaffolds in pharmaceuticals.[3]

[10]

Application in Drug Discovery and Fragment-Based
Design
2-Isopropyloxazole-4-carboxylic acid is an ideal fragment for fragment-based lead discovery

(FBLD) and a key building block for lead optimization. Its properties align well with the

principles of designing orally bioavailable drugs. The carboxylic acid group can serve as a

"bioisostere" for other functionalities or act as a primary pharmacophore that interacts with key

residues (e.g., lysine, arginine) in a protein's active site.[13]

A common application is in the design of kinase inhibitors, where a heterocyclic core often

serves as a scaffold to orient vectors into different pockets of the ATP binding site.
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Caption: Conceptual use as a core scaffold in a kinase inhibitor.

In this conceptual model, the amide derived from our title compound is used as a central

scaffold. The isopropyl group provides a vector into a hydrophobic pocket, while the amide

linker allows for hydrogen bonding with the critical kinase hinge region. The R-group attached

to the amide nitrogen can be tailored to interact with the solvent-exposed region, potentially

forming a salt bridge with a charged residue like lysine, thereby enhancing potency and

selectivity.

Conclusion
2-Isopropyloxazole-4-carboxylic acid is a high-value, versatile chemical tool for the modern

medicinal chemist. Its well-defined structure, predictable reactivity, and robust synthetic

accessibility make it an excellent starting point for the exploration of new chemical space. The

strategic combination of a stable heterocyclic core, a lipophilic isopropyl group, and a highly

functional carboxylic acid handle provides an ideal platform for the rapid generation of

compound libraries and the optimization of lead candidates in drug discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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